2-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine
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Overview
Description
2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound that combines a furan ring, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by cyclization to form the 1,3,4-oxadiazole ring.
Thioether Formation: The oxadiazole derivative is then reacted with a suitable alkylating agent, such as methyl iodide, to introduce the sulfanyl group.
Pyridine Attachment: Finally, the sulfanyl derivative is coupled with a pyridine derivative under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of heterocyclic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification methods like crystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of oxadiazole.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.
Anti-inflammatory Agents: Some studies suggest that these compounds can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The exact mechanism of action depends on the specific application:
Antimicrobial Activity: The compound may interact with microbial enzymes or cell wall components, leading to cell lysis.
Anti-inflammatory Activity: It may inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase or lipoxygenase, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol: Similar structure but lacks the pyridine ring.
2-(Furan-2-yl)-1,3,4-oxadiazole: Lacks the sulfanyl group and pyridine ring.
Uniqueness:
Structural Complexity: The combination of furan, oxadiazole, and pyridine rings in one molecule provides unique electronic and steric properties.
Versatility: The presence of multiple reactive sites allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
2-(furan-2-yl)-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-2-6-13-9(4-1)8-18-12-15-14-11(17-12)10-5-3-7-16-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUTYAXGGDLEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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